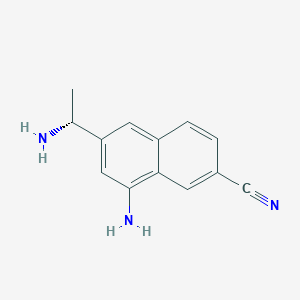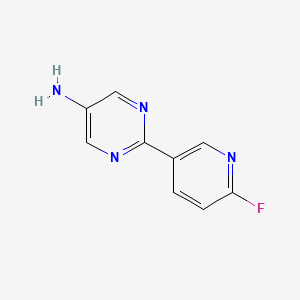
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Selectfluor: Used for selective fluorination.
Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used for diazotization and subsequent fluorination.
Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorinated imatinib base can be synthesized from 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine .
Aplicaciones Científicas De Investigación
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Agrochemicals: The compound is explored for its potential use in developing new herbicides and insecticides.
Materials Science: It serves as a precursor for the synthesis of fluorescent molecules and other materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A potent kinase inhibitor with excellent selectivity and in vivo efficacy.
2-Fluoropyridine: A simpler fluorinated pyridine used as a building block in various chemical syntheses.
Uniqueness
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is unique due to its dual-ring structure and the presence of a fluorine atom, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities and physical properties.
Propiedades
Fórmula molecular |
C9H7FN4 |
|---|---|
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
2-(6-fluoropyridin-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H7FN4/c10-8-2-1-6(3-12-8)9-13-4-7(11)5-14-9/h1-5H,11H2 |
Clave InChI |
VMFUQGSFNHBZFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC=C(C=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

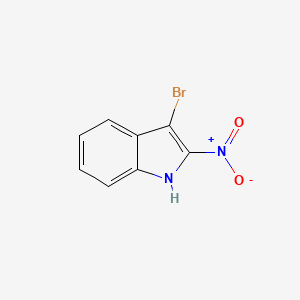
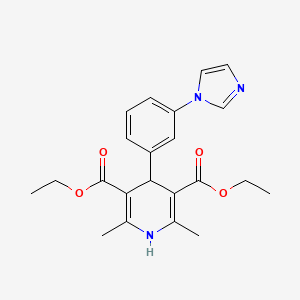
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
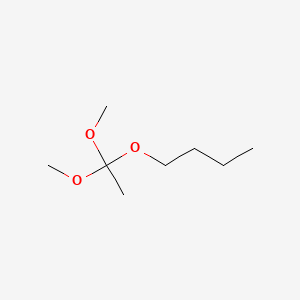
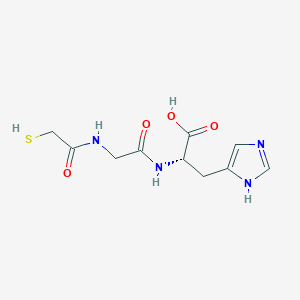


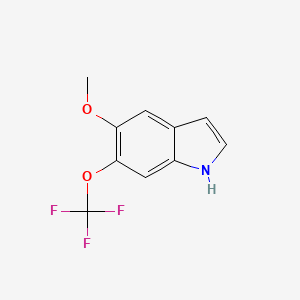

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
